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molecular formula C9H13ClN2O2 B1335645 N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide CAS No. 668980-81-2

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide

Cat. No. B1335645
M. Wt: 216.66 g/mol
InChI Key: MLGBUUNDROWYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07476683B2

Procedure details

Chloroacetic acid chloride (0.25 ml; 3.14 mmol) is dropped slowly into a stirred solution of 3-t-Butyl-5-amino isoxazole (400 mg; 2.85 mmol) in pyridine (0.3 ml; 3.71 mmol) and dichloromethane (2 ml), cooled to 0° C. Stirring is continued for 2 h at room temperature. The reaction mixture is diluted with dichloromethane, washed twice with 1 N aqueous hydrochloric acid, twice with an aqueous solution of NaHCO3 and with water. The reaction mixture is then dried over Na2SO4, filtered and evaporated to yield 600 mg (97%) brownish solid of 11.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[C:6]([C:10]1[CH:14]=[C:13]([NH2:15])[O:12][N:11]=1)([CH3:9])([CH3:8])[CH3:7].N1C=CC=CC=1>ClCCl>[C:6]([C:10]1[CH:14]=[C:13]([NH:15][C:3](=[O:4])[CH2:2][Cl:1])[O:12][N:11]=1)([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)(C)(C)C1=NOC(=C1)N
Name
Quantity
0.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with 1 N aqueous hydrochloric acid, twice with an aqueous solution of NaHCO3 and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction mixture is then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NOC(=C1)NC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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